molecular formula C13H20O2S B3058636 5-Octylthiophene-2-carboxylic acid CAS No. 90619-88-8

5-Octylthiophene-2-carboxylic acid

Cat. No. B3058636
CAS RN: 90619-88-8
M. Wt: 240.36 g/mol
InChI Key: HFOJSRSUALRGKG-UHFFFAOYSA-N
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Description

5-Octylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family . It has a molecular weight of 240.37 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12 (16-11)13 (14)15/h9-10H,2-8H2,1H3, (H,14,15) .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors . Carboxylic acids, like this compound, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.37 . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial Activity

5-Octylthiophene-2-carboxylic acid derivatives have shown promising results in antibacterial activity. For instance, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, synthesized in a one-pot process, demonstrated significant antimicrobial effects against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019). Similarly, 2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives exhibited notable in vitro antibacterial properties (International Journal of Pharma Research & Review, 2016).

Pharmaceutical Applications

Though specific to 5-phenylthiophenecarboxylic acid derivatives, these compounds have shown potential as antirheumatic agents. Their structure-activity relationships indicated that certain derivatives could be more potent than existing drugs (Bioorganic & Medicinal Chemistry, 2003).

Biological Sensing and Analysis

Terthiophene carboxylic derivatives, such as 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid, have been investigated for their application as fluorescent biosensors. They demonstrated potential in protein analysis, showing specific binding and fluorescence intensity changes in the presence of certain proteins (Journal of Luminescence, 2016).

Conducting Polymer Research

In the field of conducting polymers, water-soluble polythiophene carboxylic acids like poly(3-thiophene acetic acid) have shown interesting properties in potentiometric titration, viscosity measurements, and UV-visible spectroscopy. These studies suggested pH-induced conformational changes in the polymer chain, indicating potential applications in material science (Macromolecules, 1999).

Solar Cell Enhancement

Carboxylic acid groups in conducting polymer dyes, such as those in thiophene-based derivatives, have been shown to enhance solar cell performance. The study highlighted the stronger binding of polymer dyes with carboxylic acid groups to TiO2 layers, improving the efficiency of photovoltaic cells (Journal of Power Sources, 2011).

Photoreleasable Protecting Groups

Carboxylic acids like this compound are explored as photoreleasable protecting groups. This application is significant in photochemistry and organic synthesis, where controlled release of carboxylic acids is achieved through photodeprotection (Organic Letters, 2000).

Suzuki-Miyaura Coupling

These compounds are also integral in Suzuki-Miyaura coupling reactions for synthesizing various organic compounds. An example is the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, which are crucial in organic synthesis (Tetrahedron, 2018).

Mechanism of Action

The mechanism of action for carboxylic acids involves the donation of protons (hydrogen ions) to other substances . This is due to the hydrogen in the -COOH group .

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .

properties

IUPAC Name

5-octylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJSRSUALRGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520225
Record name 5-Octylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90619-88-8
Record name 5-Octylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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